7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group, a phenyl group, and a 3-methylbut-2-en-1-yl ether group
Preparation Methods
The synthesis of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the 3-methylbut-2-en-1-yl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.
Scientific Research Applications
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one include other chromen-2-ones with different substituents. For example:
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a quinolin-2-one core instead of a chromen-2-one core.
7-hydroxy-8-(3-methylbut-2-en-1-yl)-5-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one: This compound has an additional hydroxy group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as 7-O-prenylpinocembrin, is a naturally occurring compound belonging to the class of flavonoids, specifically the coumarins. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the significant findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is C21H20O3 with a CAS number of 405917-05-7. Its structure features a chromenone core with a prenyl group that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Treatment Duration |
---|---|---|
PC3 (Prostate Cancer) | 26.43 ± 2.1 (72h) | 72 hours |
DU145 (Prostate Cancer) | 41.85 ± 7.8 (72h) | 72 hours |
HeLa (Cervical Cancer) | Moderate activity | Varies |
In a study by Hosseinymehr et al., it was found that the compound induces apoptosis in cancer cells through mechanisms such as chromatin condensation and DNA damage, primarily affecting the G0/G1 phase of the cell cycle .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
Assay | Result |
---|---|
DPPH Scavenging | RSA% = 57.48 ± 0.60 at 100 μM |
Hemolysis Inhibition | Significant protective activity |
The compound showed a dose-dependent increase in radical scavenging activity, indicating its potential as an effective antioxidant agent .
Anti-inflammatory Activity
In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its role in reducing inflammation:
Cytokine | Inhibition (%) |
---|---|
TNF-alpha | 45% |
IL-6 | 30% |
These findings suggest that it may be beneficial in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Through mitochondrial dysfunction and activation of caspases.
- Inhibition of Cell Proliferation : By arresting the cell cycle at specific phases.
- Antioxidant Defense : By scavenging free radicals and enhancing cellular antioxidant defenses.
Case Studies
One notable case study involved the administration of this compound in an animal model of prostate cancer, which demonstrated significant tumor regression compared to control groups. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth and metastasis.
Properties
IUPAC Name |
7-methyl-5-(3-methylbut-2-enoxy)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)9-10-23-18-11-15(3)12-19-21(18)17(13-20(22)24-19)16-7-5-4-6-8-16/h4-9,11-13H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMVBXQPONLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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